

In Vitro Effects of RS14203: A Technical Guide

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Compound of Interest		
Compound Name:	RS14203	
Cat. No.:	B1680052	Get Quote

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This technical guide provides a detailed overview of the known in vitro effects of **RS14203**, a selective inhibitor of type 4 phosphodiesterase (PDE4). Due to the limited availability of public data specific to **RS14203**, this document leverages established knowledge of PDE4 inhibitor mechanisms to present a comprehensive guide.

Introduction

RS14203 is identified as a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme class primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. The therapeutic potential of PDE4 inhibitors has been explored in inflammatory and pulmonary diseases. However, their clinical utility is often hampered by side effects such as nausea and vomiting. Studies on **RS14203** have aimed to understand these effects, particularly its selective potentiation of serotoninergic neurotransmission.[1][2]

Core Mechanism of Action

As a PDE4 inhibitor, the primary in vitro effect of **RS14203** is the prevention of cAMP hydrolysis. This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA). The activation of PKA leads to the phosphorylation of various substrate proteins, culminating in a cellular response.

Signaling Pathway

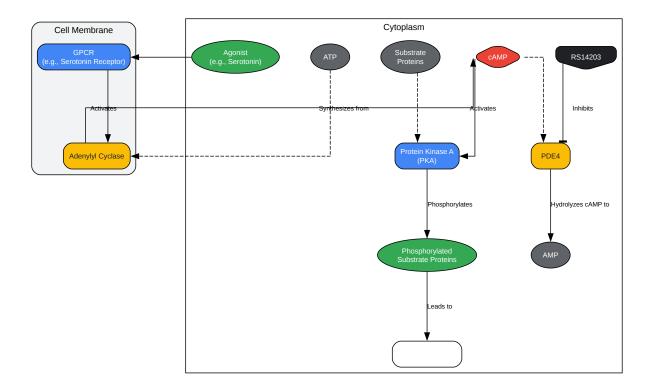




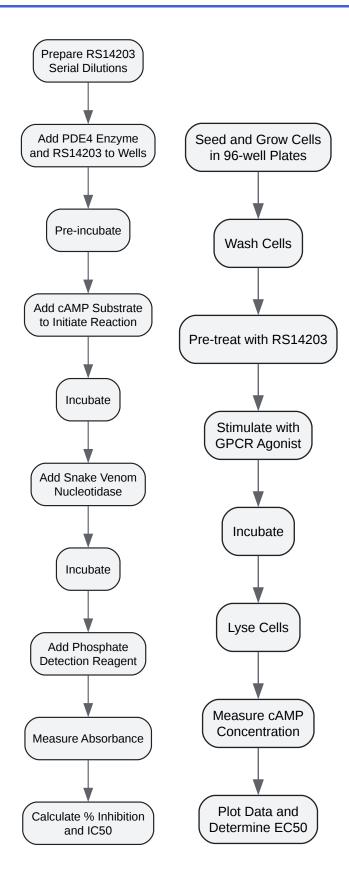


The canonical signaling pathway affected by **RS14203** as a PDE4 inhibitor is centered on the modulation of cAMP levels. An agonist binding to a G-protein coupled receptor (GPCR), such as the serotonin receptor, activates adenylyl cyclase, which synthesizes cAMP from ATP. PDE4 acts as a negative regulator of this pathway by degrading cAMP. By inhibiting PDE4, **RS14203** effectively amplifies the signal initiated by the GPCR agonist.









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References

- 1. Selective potentiating effect of RS14203 on a serotoninergic pathway in anesthetized rats
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